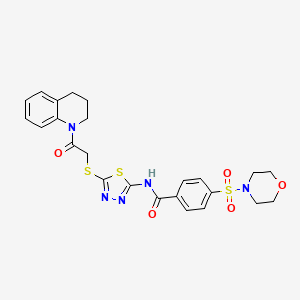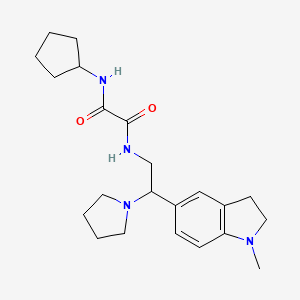![molecular formula C12H15F2NO2 B2831802 N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide CAS No. 2411230-39-0](/img/structure/B2831802.png)
N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide, also known as DFOB, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. DFOB is a spirolactam derivative that has been synthesized through a series of chemical reactions.
作用機序
The mechanism of action of N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide is based on its ability to selectively bind to iron ions. Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and energy metabolism. However, excess iron can be toxic to cells and tissues, leading to oxidative damage and cell death. This compound binds to iron ions with high affinity, preventing them from interacting with other molecules in the cell. This can help to reduce the toxic effects of excess iron and protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and tissues. In addition to its ability to bind to iron ions, this compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases. Finally, this compound has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide has several advantages for lab experiments. It is a highly selective fluorescent probe for iron ions, which makes it useful for studying the role of iron in biological processes. This compound is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to using this compound in lab experiments. One of the main limitations is that it is not specific to a particular iron-containing molecule, which can make it difficult to interpret results. Additionally, this compound is not suitable for in vivo imaging, as it cannot cross the blood-brain barrier.
将来の方向性
There are several future directions for the study of N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide. One area of research is to develop new fluorescent probes that are more specific for particular iron-containing molecules. This could help to improve the specificity and sensitivity of imaging studies. Another area of research is to investigate the potential therapeutic applications of this compound. For example, this compound may be useful for the treatment of iron overload disorders, such as hemochromatosis. Finally, there is a need for further research to understand the mechanisms of action of this compound and its effects on biological systems. This could help to identify new targets for drug development and improve our understanding of the role of iron in disease.
合成法
The synthesis of N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide involves a series of chemical reactions that result in the formation of the spirolactam derivative. The starting material for the synthesis is 2,2-difluorocyclohexanone, which is reacted with but-2-yn-1-amine to form an intermediate product. This intermediate product is then reacted with methyl chloroformate to form a spirocyclic intermediate, which is then treated with sodium hydroxide to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is as a fluorescent probe for imaging biological systems. This compound has been shown to selectively bind to iron ions, which are important for many biological processes. By labeling this compound with a fluorescent tag, it is possible to visualize the distribution of iron ions in cells and tissues. This technique has been used to study the role of iron in a variety of biological processes, including cancer, neurodegenerative diseases, and cardiovascular disease.
特性
IUPAC Name |
N-[(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-2-3-10(16)15-8-9-11(12(9,13)14)4-6-17-7-5-11/h9H,4-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQCXQZTSZLEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1C2(C1(F)F)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2831721.png)


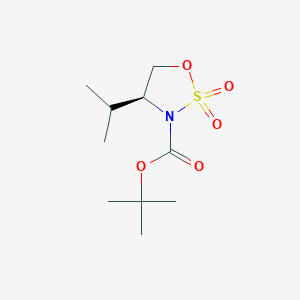
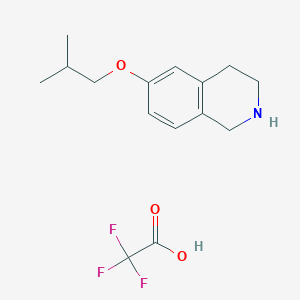
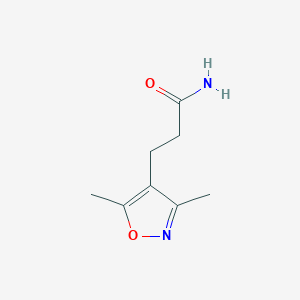
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831729.png)
![(Bicyclo[3.1.0]hexane-1-yl)acetic acid](/img/structure/B2831731.png)


![2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2831737.png)

